molecular formula C9H15N3 B8486893 N2-methyl-N2-propyl-pyridine-2,5-diamine

N2-methyl-N2-propyl-pyridine-2,5-diamine

Cat. No.: B8486893
M. Wt: 165.24 g/mol
InChI Key: KXXPSLDMKYHDQZ-UHFFFAOYSA-N
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Description

N2-Methyl-N2-propyl-pyridine-2,5-diamine is a diaminopyridine derivative featuring a pyridine ring substituted with two amine groups at positions 2 and 4. The nitrogen atom at position 2 is further substituted with both methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups. This structural arrangement confers distinct physicochemical properties, including enhanced hydrophobicity compared to simpler diaminopyridines.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-N-methyl-2-N-propylpyridine-2,5-diamine

InChI

InChI=1S/C9H15N3/c1-3-6-12(2)9-5-4-8(10)7-11-9/h4-5,7H,3,6,10H2,1-2H3

InChI Key

KXXPSLDMKYHDQZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=NC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N2-methyl-N2-propyl-pyridine-2,5-diamine with analogous diaminopyridines, focusing on substituent effects:

Compound Name Substituents (N2/N5) Molecular Weight (g/mol) XLogP3* PSA* (Ų) Key Applications
This compound Methyl, Propyl (N2) ~193.3 ~3.8 ~16.1 Drug intermediates
N-Phenylpyridin-2-amine Phenyl (N2) 170.2 3.2 16.1 Catalysis, ligand design
N2-Phenylpyridine-2,5-diamine Phenyl (N2), H (N5) 186.2 2.9 38.2 Antimicrobial agents
N2-(4-Aminophenyl)-N4-methyl-2,4-pyridinediamine 4-Aminophenyl (N2), Methyl (N4) 228.3 1.5 62.8 Anticancer research

*XLogP3: Estimated partition coefficient (lipophilicity); PSA: Polar Surface Area.

Key Observations :

  • Hydrophobicity : The propyl group in the target compound increases XLogP3 (~3.8) compared to N-phenyl derivatives (3.2–2.9), suggesting greater membrane permeability but lower solubility in polar solvents .
  • Steric Effects : The bulkier propyl group may hinder interactions with sterically sensitive targets compared to methyl or phenyl substituents.

Computational Insights

The Boys-Bernardi method () highlights the importance of error reduction in calculating intermolecular interactions. For the target compound, stronger van der Waals forces from the propyl group may enhance binding in hydrophobic pockets but reduce polar interaction energy compared to phenyl derivatives.

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